molecular formula C17H25ClN2O2S2 B2949139 1-[(3-Chlorophenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane CAS No. 2310104-28-8

1-[(3-Chlorophenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane

Cat. No. B2949139
CAS RN: 2310104-28-8
M. Wt: 388.97
InChI Key: FORLXPDUUZLARW-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane, also known as CMST, is a chemical compound that belongs to the class of diazepanes. It has been extensively studied for its potential use in scientific research as a tool to investigate various biological processes.

Mechanism of Action

1-[(3-Chlorophenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane acts as a positive allosteric modulator of GABA-A receptors. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuronal membrane. This results in a decrease in neuronal excitability and the inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
1-[(3-Chlorophenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to improve sleep quality and memory consolidation. 1-[(3-Chlorophenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane has been shown to have a low toxicity profile and does not produce significant side effects at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(3-Chlorophenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane is its high potency and selectivity for GABA-A receptors. This makes it a valuable tool for investigating the role of GABA-A receptors in various biological processes. However, one limitation of 1-[(3-Chlorophenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the use of 1-[(3-Chlorophenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane in scientific research. One area of interest is the investigation of the role of GABA-A receptors in the regulation of mood disorders such as depression and bipolar disorder. 1-[(3-Chlorophenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane may also be useful in the development of new drugs for the treatment of epilepsy and other neurological disorders. Additionally, the development of new formulations of 1-[(3-Chlorophenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane with improved solubility may expand its use in experimental settings.

Synthesis Methods

The synthesis of 1-[(3-Chlorophenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane involves the reaction of 3-chlorobenzyl chloride with thian-4-ylmagnesium bromide to form 1-[(3-chlorophenyl)methyl]thiane. This intermediate is then treated with sulfonyl chloride to form 1-[(3-chlorophenyl)methylsulfonyl]thiane. Finally, the addition of ammonia generates 1-[(3-chlorophenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane.

Scientific Research Applications

1-[(3-Chlorophenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane has been widely used in scientific research as a pharmacological tool to investigate various biological processes. It has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. 1-[(3-Chlorophenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane has also been used to study the role of GABA-A receptors in the regulation of anxiety, sleep, and memory.

properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2S2/c18-16-4-1-3-15(13-16)14-24(21,22)20-8-2-7-19(9-10-20)17-5-11-23-12-6-17/h1,3-4,13,17H,2,5-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORLXPDUUZLARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Chlorophenyl)methanesulfonyl]-4-(thian-4-yl)-1,4-diazepane

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